Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine
Overview
Description
Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine is an organic compound with the molecular formula C11H17NOS. It features a thiophene ring, an oxane ring, and a methylamine group.
Scientific Research Applications
Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: The compound is explored for its potential use in drug development, particularly in targeting specific biological pathways.
Preparation Methods
The synthesis of Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine typically involves the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Attachment of the methylamine group: This step often involves reductive amination, where an aldehyde or ketone precursor is reacted with methylamine in the presence of a reducing agent.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxane ring can be reduced to tetrahydrofuran derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes or receptors involved in disease pathways. The thiophene ring can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the methylamine group can form ionic or covalent bonds with target sites.
Comparison with Similar Compounds
Methyl({[4-(thiophen-2-yl)oxan-4-yl]methyl})amine can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar electronic properties but may differ in their biological activities.
Oxane derivatives: These compounds contain the oxane ring and are used in various chemical and industrial applications.
Methylamine derivatives:
The uniqueness of this compound lies in its combination of these structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-(4-thiophen-2-yloxan-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-12-9-11(4-6-13-7-5-11)10-3-2-8-14-10/h2-3,8,12H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLNZQVTWSJQDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CCOCC1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640376 | |
Record name | N-Methyl-1-[4-(thiophen-2-yl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916790-87-9 | |
Record name | N-Methyl-1-[4-(thiophen-2-yl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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